Thiazole, 4,5-dihydro-2,4,4-trimethyl-
Description
Overview of Heterocyclic Chemistry and Partially Saturated Thiazole (B1198619) Derivatives
Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. wjrr.org Nitrogen and sulfur-containing heterocycles are particularly prominent in natural products and medicinal chemistry. rsc.org Thiazole is an aromatic five-membered heterocyclic compound containing one sulfur and one nitrogen atom. wjrr.orgglobalresearchonline.net Its derivatives are found in a diverse range of biologically active molecules and serve as important building blocks in organic synthesis. wjrr.orgneliti.com
Partially saturated thiazole derivatives, known as thiazolines or dihydrothiazoles, represent a class of these compounds where the five-membered ring is not fully aromatic. This partial saturation results from the presence of one or more saturated carbon atoms within the ring, leading to distinct chemical properties compared to their aromatic thiazole counterparts. These dihydrothiazole systems are significant scaffolds in numerous natural products and have demonstrated a wide range of applications in contemporary chemical research. rsc.org
Significance of the Thiazoline (B8809763) Moiety in Contemporary Chemical Research
The thiazoline moiety, the core structure of dihydrothiazoles, is of considerable importance in modern chemical research. rsc.org Thiazoline derivatives are recognized as valuable ligands in chemical synthesis and asymmetric catalysis. rsc.org The presence of both a sulfur and a nitrogen atom in the ring imparts unique reactivity to these molecules. rsc.org
Compounds incorporating the thiazoline ring have been associated with a variety of biological activities, underscoring their biomedical importance. rsc.org This has made them attractive targets for synthesis and further investigation in medicinal chemistry. researchgate.netbohrium.com The thiazoline framework is present in a number of natural products, further highlighting its significance. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2,4,4-trimethyl-5H-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-5-7-6(2,3)4-8-5/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYWBMKYLKNBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CS1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194359 | |
| Record name | Thiazole, 4,5-dihydro-2,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4145-94-2 | |
| Record name | 4,5-Dihydro-2,4,4-trimethylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4145-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 4,5-dihydro-2,4,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004145942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 4,5-dihydro-2,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 4,5 Dihydro 2,4,4 Trimethylthiazole
General Reactivity Profile of Dihydrothiazole Compounds
The reactivity of dihydrothiazole compounds is significantly influenced by the presence of both sulfur and nitrogen atoms within the heterocyclic ring. nih.govopenmedicinalchemistryjournal.com The reduced aromatic character in the dihydro- derivative makes it more susceptible to certain chemical transformations that would be less favorable in a fully aromatic thiazole (B1198619).
A nucleophile is a chemical species that donates an electron pair to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.com Dihydrothiazole compounds can exhibit both nucleophilic and electrophilic characteristics. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in reactions with electrophilic species. elsevierpure.com Conversely, the carbon atoms adjacent to the electronegative heteroatoms can possess a partial positive charge, rendering them susceptible to attack by nucleophiles. alliedacademies.org The specific reaction conditions and the nature of the reacting partner will determine whether the dihydrothiazole ring behaves as a nucleophile or an electrophile. masterorganicchemistry.com
Oxidation Reactions of the Dihydrothiazole Ring System
The sulfur atom in the dihydrothiazole ring is a primary site for oxidation. researchgate.net Oxidation can lead to the formation of sulfoxides and sulfones, which are compounds containing one and two oxygen atoms bonded to the sulfur, respectively. organic-chemistry.orgorganic-chemistry.orgbritannica.com However, oxidation of the dihydrothiazole ring can sometimes be accompanied by ring-opening, depending on the substituent at the 2-position and the oxidant used. researchgate.net
The oxidation of the sulfur atom in the dihydrothiazole ring is a common transformation. researchgate.net The initial oxidation product is the corresponding sulfoxide (B87167). organic-chemistry.org Further oxidation of the sulfoxide yields the sulfone. organic-chemistry.orgbritannica.com The formation of these oxidized derivatives significantly alters the electronic properties and reactivity of the molecule. For instance, the conversion of a sulfide to a sulfone can lead to a loss of aromaticity in related aromatic systems, making them more reactive. britannica.com
Table 1: Oxidation Products of the Dihydrothiazole Ring
| Reactant | Product | Oxidation State of Sulfur |
| Dihydrothiazole | Dihydrothiazole-1-oxide (Sulfoxide) | +2 |
| Dihydrothiazole-1-oxide | Dihydrothiazole-1,1-dioxide (Sulfone) | +4 |
A variety of oxidizing agents can be employed for the oxidation of sulfides to sulfoxides and sulfones. The choice of the oxidant and the reaction conditions are crucial for controlling the extent of oxidation. organic-chemistry.orgorganic-chemistry.org
Common oxidizing agents include:
Hydrogen peroxide (H₂O₂) : A versatile and environmentally friendly oxidant. The selectivity towards sulfoxide or sulfone can often be controlled by the stoichiometry of H₂O₂. organic-chemistry.orgbritannica.com
meta-Chloroperoxybenzoic acid (mCPBA) : A common reagent for the oxidation of sulfides. However, with some dihydrothiazoles, it can lead to ring-opening reactions. researchgate.net
Potassium permanganate (B83412) (KMnO₄) : A strong oxidizing agent that can be used to produce sulfones. britannica.comtowson.edu
Sodium metaperiodate (NaIO₄) : A reagent often used for the controlled oxidation of sulfides to sulfoxides. britannica.com
Oxone® : A potassium peroxymonosulfate complex that has been used for the oxidation of dihydrothiazoles, though in some cases it can result in ring-opening. researchgate.net
The reaction conditions, such as temperature, solvent, and the presence of catalysts, also play a significant role in the outcome of the oxidation reaction. For example, controlling the stoichiometry of the oxidizing agent is a key factor in achieving selective oxidation to either the sulfoxide or the sulfone. organic-chemistry.org
Table 2: Common Oxidizing Agents and Their Applications
| Oxidizing Agent | Typical Application |
| Hydrogen Peroxide (H₂O₂) | Selective oxidation to sulfoxides or sulfones. organic-chemistry.orgbritannica.com |
| m-Chloroperoxybenzoic acid (mCPBA) | Oxidation of sulfides, but may cause ring-opening in some dihydrothiazoles. researchgate.net |
| Potassium Permanganate (KMnO₄) | Strong oxidation to sulfones. britannica.comtowson.edu |
| Sodium Metaperiodate (NaIO₄) | Controlled oxidation to sulfoxides. britannica.com |
| Oxone® | Oxidation of dihydrothiazoles, with potential for ring-opening. researchgate.net |
Reduction Reactions and Ring Saturation
In contrast to oxidation, the dihydrothiazole ring can also undergo reduction. This process involves the addition of hydrogen atoms across the double bond within the ring, leading to a fully saturated thiazolidine (B150603) ring system. The partially saturated nature of the dihydrothiazole ring makes it more amenable to reduction compared to its fully aromatic analog. The reduction of the dihydrothiazole ring to the corresponding thiazolidine represents a key transformation pathway.
Hydrogenation of the Dihydrothiazole Ring to Yield Thiazolidine Derivatives
The reduction of the carbon-nitrogen double bond in the dihydrothiazole ring of 4,5-dihydro-2,4,4-trimethylthiazole leads to the formation of the corresponding saturated thiazolidine derivatives. This transformation can be achieved through catalytic hydrogenation or by the use of hydride reagents. The partially saturated nature of the dihydrothiazole ring makes it more susceptible to reduction compared to its aromatic counterpart, 2,4,5-trimethylthiazole (B1212947).
Catalytic hydrogenation is a widely employed method for the reduction of unsaturated bonds. In the context of dihydrothiazoles, heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum dioxide (PtO₂), and Raney Nickel are effective for this transformation. researchgate.net These catalysts facilitate the addition of hydrogen across the C=N double bond, yielding the corresponding thiazolidine. wordpress.com
The general reaction conditions involve dissolving the dihydrothiazole in a suitable solvent and exposing it to hydrogen gas in the presence of the catalyst. wordpress.com The choice of catalyst and reaction parameters such as temperature, pressure, and solvent can influence the reaction rate and selectivity. researchgate.netnih.gov
Table 1: Catalysts for Hydrogenation of Dihydrothiazole Ring
| Catalyst | Description |
|---|---|
| Palladium on Carbon (Pd/C) | A highly active and commonly used catalyst for various hydrogenation reactions. researchgate.netgoogle.com |
| Platinum Dioxide (PtO₂) (Adams' catalyst) | An effective catalyst that is often used for the reduction of various functional groups, including C=N bonds. wordpress.com |
| Raney Nickel | A finely divided nickel catalyst known for its high activity in hydrogenation reactions. researchgate.netmdpi.com |
This table summarizes common catalysts used for the hydrogenation of the dihydrothiazole ring.
Hydride reagents, particularly Lithium aluminum hydride (LiAlH₄), are powerful reducing agents capable of reducing a wide range of functional groups, including the C=N bond in dihydrothiazoles. masterorganicchemistry.com The reaction with LiAlH₄ typically involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the imine bond, followed by protonation to yield the saturated thiazolidine ring. rsc.orgrsc.org
The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.com LiAlH₄ is a strong and non-selective reducing agent, which necessitates careful control of reaction conditions to avoid unwanted side reactions. masterorganicchemistry.comrsc.org
Control of Selectivity and Minimization of Over-Reduction Byproducts
Achieving high selectivity and minimizing the formation of byproducts are critical considerations in the hydrogenation of dihydrothiazoles. Over-reduction can lead to the cleavage of the heterocyclic ring. The choice of catalyst and reaction conditions plays a crucial role in controlling the outcome of the reaction.
For instance, the activity and selectivity of catalysts like Pd/C, PtO₂, and Raney Nickel can be modified by the addition of certain promoters or inhibitors, or by adjusting the reaction temperature and pressure. researchgate.net In some cases, milder reducing agents or more selective catalysts may be employed to prevent over-reduction. The steric and electronic properties of the substituents on the dihydrothiazole ring can also influence the stereochemical outcome of the hydrogenation, potentially leading to the preferential formation of one diastereomer over another. rsc.org
Substitution Reactions at Ring and Alkyl Positions
Beyond ring saturation, 4,5-dihydro-2,4,4-trimethylthiazole can undergo substitution reactions at various positions, including the heteroatoms and the alkyl substituents.
Electrophilic Substitution at Nitrogen and Sulfur Centers
The nitrogen and sulfur atoms in the dihydrothiazole ring are potential sites for electrophilic attack. The nitrogen atom, being a Lewis base, can react with electrophiles. However, under acidic conditions typical for many electrophilic aromatic substitution reactions, the nitrogen atom is likely to be protonated, deactivating the ring towards electrophilic attack. uomustansiriyah.edu.iq
Nucleophilic Substitution at Methyl Groups and Ring Positions
Nucleophilic substitution reactions can potentially occur at the methyl groups or at specific positions on the dihydrothiazole ring. The acidity of the protons on the methyl groups can be exploited for deprotonation with a strong base, followed by reaction with an electrophile.
Furthermore, the dihydrothiazole ring itself may be susceptible to nucleophilic attack, particularly if a suitable leaving group is present on the ring. nih.govresearchgate.net The presence of the electron-withdrawing imine group can activate adjacent positions towards nucleophilic attack. The specific conditions and the nature of the nucleophile and substrate will determine the feasibility and outcome of such reactions. nih.gov
Spectroscopic and Advanced Analytical Characterization of 4,5 Dihydro 2,4,4 Trimethylthiazole
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While detailed experimental NMR data for 4,5-dihydro-2,4,4-trimethylthiazole is not extensively published in publicly accessible literature, the expected spectral features can be predicted based on its known structure. Early synthetic reports confirmed the identity of the compound via NMR, though specific spectral data were not provided.
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 4,5-dihydro-2,4,4-trimethylthiazole, the structure dictates three distinct proton environments. The resulting spectrum is expected to be relatively simple, characterized by three singlet signals, reflecting the absence of proton-proton coupling.
A singlet corresponding to the six equivalent protons of the two methyl groups attached to the C4 position (the gem-dimethyl group).
A singlet arising from the three protons of the methyl group attached to the C2 position.
A singlet representing the two equivalent protons of the methylene (B1212753) (CH₂) group at the C5 position.
The integration of these signals would yield a ratio of 6:3:2, corresponding to the number of protons in each unique environment.
Table 1: Predicted ¹H NMR Spectral Data for 4,5-dihydro-2,4,4-trimethylthiazole
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.3 | Singlet | 6H | C(CH₃)₂ at C4 |
| ~2.1 | Singlet | 3H | CH₃ at C2 |
| ~3.2 | Singlet | 2H | CH₂ at C5 |
Note: Chemical shifts are estimations based on typical values for similar structural motifs.
¹³C NMR spectroscopy maps the carbon framework of a molecule. For 4,5-dihydro-2,4,4-trimethylthiazole, five distinct carbon signals are anticipated, corresponding to each unique carbon atom in the structure.
A signal for the imine carbon (C=N) at the C2 position, expected to appear significantly downfield.
A signal for the quaternary carbon at the C4 position.
A signal for the methylene carbon (CH₂) at the C5 position.
A signal for the carbons of the two equivalent methyl groups at the C4 position.
A signal for the carbon of the methyl group at the C2 position.
Table 2: Predicted ¹³C NMR Spectral Data for 4,5-dihydro-2,4,4-trimethylthiazole
| Predicted Chemical Shift (δ, ppm) | Carbon Atom Assignment |
|---|---|
| ~165 | C2 (C=N) |
| ~70 | C4 (Quaternary) |
| ~55 | C5 (CH₂) |
| ~28 | C(CH₃)₂ at C4 |
| ~19 | CH₃ at C2 |
Note: Chemical shifts are estimations based on typical values for thiazoline (B8809763) derivatives.
While ¹H and ¹³C NMR are powerful, advanced 2D NMR techniques would be essential for unambiguous structural confirmation and to distinguish 4,5-dihydro-2,4,4-trimethylthiazole from its constitutional isomers, such as 2,4,5-trimethyl-4,5-dihydrothiazole (B3425398).
COSY (Correlation Spectroscopy): This experiment would confirm the absence of ¹H-¹H coupling, as no cross-peaks would be expected, verifying the isolated nature of the proton signal groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms: the signal at ~1.3 ppm to the C4-methyl carbons, the signal at ~2.1 ppm to the C2-methyl carbon, and the signal at ~3.2 ppm to the C5 methylene carbon.
NOE (Nuclear Overhauser Effect) Spectroscopy: For stereochemical assignments in more complex or chiral thiazoline derivatives, NOE experiments can reveal through-space proximity of atoms, helping to determine their relative orientation. nist.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.
The infrared spectrum of 4,5-dihydro-2,4,4-trimethylthiazole is dominated by absorptions corresponding to its key functional groups. nist.gov An experimental spectrum is available through the NIST Chemistry WebBook, sourced from the Coblentz Society's collection. nist.gov
Key features of the IR spectrum include:
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of stretching vibrations from the methyl and methylene sp³-hybridized C-H bonds.
C=N Stretching: A strong, characteristic absorption band for the imine (C=N) double bond is a key diagnostic feature for 2-thiazolines. This band typically appears in the 1587-1641 cm⁻¹ region. nist.gov
C-H Bending: Absorptions corresponding to the bending (scissoring, rocking) vibrations of the CH₃ and CH₂ groups are expected in the fingerprint region, typically around 1365-1470 cm⁻¹.
C-N and C-S Stretching: Vibrations for the C-N and C-S single bonds within the ring also occur in the fingerprint region (below 1300 cm⁻¹) and contribute to the unique spectral pattern of the molecule.
Table 3: Experimental IR Absorption Data for 4,5-dihydro-2,4,4-trimethylthiazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2960 | Strong | C-H Asymmetric/Symmetric Stretching (CH₃, CH₂) |
| ~1640 | Strong | C=N Stretching (Imine) |
| ~1460 | Medium | C-H Bending (CH₂, CH₃) |
| ~1365 | Medium | C-H Bending (gem-dimethyl) |
Data interpreted from the experimental spectrum provided by NIST (CAS: 4145-94-2). nist.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern upon ionization.
For 4,5-dihydro-2,4,4-trimethylthiazole (molecular formula C₆H₁₁NS), the exact molecular weight is 129.22 g/mol . nist.gov In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 129.
The fragmentation of the molecular ion would likely proceed through several pathways to form stable carbocations. Plausible fragmentation patterns include:
Loss of a methyl group: Cleavage of a methyl group from the C4 position would result in a stable tertiary carbocation, leading to a prominent fragment ion at m/z 114 (M-15).
Ring Cleavage: Fragmentation of the dihydrothiazole ring could occur through various pathways, yielding smaller charged fragments characteristic of the molecule's substructures.
Table 4: Predicted Mass Spectrometry Data for 4,5-dihydro-2,4,4-trimethylthiazole
| m/z | Predicted Identity |
|---|---|
| 129 | [M]⁺ (Molecular Ion) |
| 114 | [M - CH₃]⁺ |
Note: This table represents predicted major fragments. The actual mass spectrum would contain additional fragments corresponding to other cleavage pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification
There is no specific GC-MS method detailed in the scientific literature for the analysis of 4,5-dihydro-2,4,4-trimethylthiazole. For related compounds like 4,5-dihydro-2-methylthiazole, mass spectral data is available, suggesting that GC-MS is a suitable technique for identification. nist.gov A typical analysis would involve a gas chromatograph to separate volatile components of a sample before they are introduced to a mass spectrometer. The mass spectrometer would then generate a unique fragmentation pattern (mass spectrum) for the compound, which serves as a molecular fingerprint for identification and can be used to assess purity by detecting any co-eluting impurities. However, without experimental data, a specific data table for 4,5-dihydro-2,4,4-trimethylthiazole cannot be constructed.
Chromatographic Techniques for Compound Separation and Quantification
Chromatographic techniques are essential for the separation and quantification of chemical compounds. For thiazole (B1198619) derivatives, both gas and liquid chromatography are frequently employed. The choice of technique depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Analytical Purity
Specific HPLC methods for the analytical purity determination of 4,5-dihydro-2,4,4-trimethylthiazole have not been published. Developing an HPLC method would typically involve screening different stationary phases (e.g., C18, phenyl) and mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with modifiers) to achieve adequate separation from potential impurities and isomers. chromforum.orgmdpi.com The separation of structurally similar isomers, a common challenge with thiazole derivatives, often requires specialized chiral stationary phases or careful optimization of chromatographic conditions. nih.gov Without established methods, providing a data table with specific parameters like column type, mobile phase, flow rate, and retention time is not possible.
Theoretical and Computational Investigations of 4,5 Dihydro 2,4,4 Trimethylthiazole
Quantum Chemical Studies on Electronic Structure and Reactivity
No specific quantum chemical studies detailing the electronic structure and reactivity of 4,5-dihydro-2,4,4-trimethylthiazole were found in the reviewed literature. Such studies would typically involve calculations to determine the molecule's geometry and electronic properties.
Density Functional Theory (DFT) Calculations for Ground State Properties
Published Density Functional Theory (DFT) calculations providing specific ground state properties for 4,5-dihydro-2,4,4-trimethylthiazole are not available. DFT is a common computational method used to investigate the electronic structure of many-body systems.
Analysis of Frontier Molecular Orbitals (HOMO and LUMO)
Specific values or visualizations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 4,5-dihydro-2,4,4-trimethylthiazole have not been reported in the scientific literature. The energies of these orbitals are crucial for understanding a molecule's reactivity.
Computation of Electronic Parameters (Ionization Energy, Electron Affinity, Electronegativity, Global Hardness)
Calculated values for electronic parameters such as Ionization Energy, Electron Affinity, Electronegativity, and Global Hardness for 4,5-dihydro-2,4,4-trimethylthiazole are not available in published research. These parameters are typically derived from the energies of the frontier molecular orbitals.
Molecular Dynamics Simulations for Intermolecular Interactions
There are no specific molecular dynamics simulation studies in the available literature that focus on the intermolecular interactions of 4,5-dihydro-2,4,4-trimethylthiazole. These simulations are used to understand how molecules interact with each other in a system.
Computational Modeling of Reaction Mechanisms and Transition States
No computational studies modeling the reaction mechanisms or identifying the transition states for reactions involving 4,5-dihydro-2,4,4-trimethylthiazole could be located. This type of research is vital for understanding the pathways and energetics of chemical reactions.
Structure-Property Relationship Studies through Computational Chemistry
Specific computational studies establishing quantitative structure-property relationships for 4,5-dihydro-2,4,4-trimethylthiazole are not documented in the available scientific literature. These studies link the molecular structure of a compound to its physical properties and reactivity.
Applications of 4,5 Dihydro 2,4,4 Trimethylthiazole in Chemical Sciences and Materials
Role as a Building Block in Complex Organic Synthesis
The dihydrothiazole (or thiazoline) ring is a recognized structural motif and a versatile intermediate in organic synthesis. nih.govnbinno.com These heterocycles can be synthesized through various methods, including the cyclocondensation of appropriate precursors, and serve as foundational units for constructing more complex molecules. nih.gov The reactivity of the thiazoline (B8809763) ring, including at the C=N double bond and adjacent carbon atoms, allows for a range of chemical transformations.
While specific, complex total syntheses originating from 4,5-dihydro-2,4,4-trimethylthiazole are not extensively documented, the general reactivity of the thiazoline scaffold makes it a plausible building block. For instance, functionalized thiazolines are used to synthesize thiazolyl-dihydropyrazoles and other elaborate heterocyclic systems. nih.gov The gem-dimethyl group at the C4 position of 4,5-dihydro-2,4,4-trimethylthiazole imparts specific steric constraints and electronic properties that would influence its reactivity as a synthetic intermediate, differentiating it from other substitution patterns. Thiazoline and thiazole (B1198619) heterocycles are considered privileged motifs in the synthesis of numerous peptide-derived natural products of biological interest. nih.gov
Utilization in Catalysis and Ligand Design
The incorporation of nitrogen and sulfur heteroatoms makes thiazole and dihydrothiazole derivatives valuable candidates for ligand design in transition metal catalysis.
Applications in Asymmetric Catalysis
Chiral ligands are fundamental to asymmetric catalysis, where they create a stereochemically-defined environment around a metal center to control the enantioselectivity of a reaction. nih.govsigmaaldrich.com Dihydrothiazoles (thiazolines), particularly those with stereogenic centers at the C4 and C5 positions, are a well-established class of chiral ligands. rsc.org They have proven effective in a variety of metal-catalyzed reactions.
However, 4,5-dihydro-2,4,4-trimethylthiazole is an achiral molecule due to the gem-dimethyl substitution at the C4 position, which precludes the existence of stereoisomers at that center. For this compound to be used in asymmetric catalysis, it would need to be functionalized to introduce a chiral element, a strategy for which there is currently limited specific precedent in the literature. The design of effective chiral ligands often relies on rigid backbones and specific steric and electronic properties to induce high levels of enantiocontrol. beilstein-journals.org
Precursor for N-Heterocyclic Carbene Palladium Complexes in Cross-Coupling Reactions
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metals, particularly palladium, in cross-coupling reactions. nistm.org Thiazole-based NHCs, known as thiazol-2-ylidenes, are typically generated from thiazolium salt precursors. mdpi.com These precursors are formed by the N-alkylation of a thiazole ring.
For 4,5-dihydro-2,4,4-trimethylthiazole to serve as a precursor for an NHC ligand, it would first need to undergo an oxidation reaction to form the aromatic 2,4,4-trimethyl-4H-thiazole, followed by rearrangement or further reaction to generate a stable thiazole ring that can be quaternized to the corresponding thiazolium salt. This multi-step conversion is complex, and there is no direct literature describing the use of this specific dihydrothiazole as an NHC precursor. The resulting palladium-NHC complexes are highly valued for their stability and catalytic activity in a wide range of C-C and C-N bond-forming reactions. nih.govnih.gov
| Cross-Coupling Reaction | Typical Catalyst System | Significance of NHC Ligands |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(0) or Pd(II) precursor + NHC ligand | Enhance catalyst stability and activity, allowing for the use of challenging substrates. |
| Heck-Mizoroki Coupling | Pd(II) precursor + NHC ligand | Improve thermal stability and turnover numbers compared to phosphine (B1218219) ligands. |
| Sonogashira Coupling | Pd(0)/NHC complex ± Cu(I) co-catalyst | Enable copper-free reaction conditions and increase catalyst longevity. |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursor + NHC ligand | Broaden the scope of amine and aryl halide coupling partners. |
Development as Corrosion Inhibitors for Metal Surfaces
Organic compounds containing heteroatoms like nitrogen and sulfur are widely investigated as corrosion inhibitors for metals, particularly for steel in acidic environments. nih.govresearchgate.net Thiazole and its derivatives have shown significant promise in this area. msu.edu The effectiveness of these molecules stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov
Theoretical studies on the related compound 2,4,5-trimethylthiazole (B1212947) have shown that the sulfur and nitrogen atoms, along with the π-electrons of the aromatic ring, are key to the adsorption process on iron surfaces. msu.edu It is reasonable to infer that 4,5-dihydro-2,4,4-trimethylthiazole would exhibit similar tendencies due to the presence of the same heteroatoms. The lone pair electrons on the sulfur and nitrogen atoms can coordinate with the vacant d-orbitals of iron atoms, leading to the formation of a stable, adsorbed protective film. This film can act as a physical barrier, and its formation is often described by adsorption isotherms like the Langmuir model, which corresponds to monolayer formation. researchgate.net
Mechanisms of Protective Layer Formation in Vapor Phase Systems
Vapor phase corrosion inhibitors (VPCIs), also known as volatile corrosion inhibitors (VCIs), are compounds that protect metal surfaces in enclosed spaces without direct application. transhield-usa.com These substances have sufficient vapor pressure to sublime or evaporate, allowing their molecules to travel through the vapor phase and adsorb onto all exposed metal surfaces. e3s-conferences.orgnih.gov
The mechanism of protection involves the formation of a very thin, often monomolecular, protective layer on the metal. nih.gov This layer acts as a barrier, preventing moisture, oxygen, and other corrosive agents from reaching the metal surface and initiating the electrochemical corrosion process. mdpi.com Organic inhibitors, particularly those containing amine or other polar functional groups, are effective VPCIs because their polar end can form a strong physical or chemical bond with the metal surface, while the non-polar end creates a hydrophobic barrier. nih.gov
Although 4,5-dihydro-2,4,4-trimethylthiazole has not been specifically documented as a VPCI, its molecular weight and heterocyclic nature are consistent with the properties of other organic VPCIs. Its effectiveness would depend on its volatility and the strength of its adsorption onto the target metal surface from the vapor phase.
| Step | Description | Key Factor |
|---|---|---|
| 1. Volatilization | The VPCI compound evaporates or sublimes from its source (e.g., powder, paper, emitter) into the enclosed atmosphere. | Vapor Pressure of the Inhibitor |
| 2. Vapor Transport | The inhibitor molecules diffuse through the enclosed space to reach all exposed metal surfaces. | Concentration Gradient |
| 3. Adsorption | Inhibitor molecules condense and adsorb onto the metal surface, driven by interactions between the heteroatoms (N, S) and the metal. | Surface Affinity / Chemisorption |
| 4. Protective Film Formation | A thin, hydrophobic, self-healing monomolecular layer forms, creating a barrier against corrosive elements like moisture and oxygen. | Molecular Orientation and Packing |
Industrial Applications as a Chemical Preservative and Fungicide in Materials
The biological activity of heterocyclic compounds is a cornerstone of their application in agrochemicals and as industrial biocides. Thiazole derivatives, in particular, are known to exhibit a broad spectrum of activities, including antifungal and antibacterial properties. specialchem.com This has led to their incorporation into various formulations to prevent microbial degradation of materials.
While direct studies detailing the use of 4,5-dihydro-2,4,4-trimethylthiazole as a preservative or fungicide are scarce, related thiazole compounds are utilized in these roles. nbinno.com The mechanism of action for such biocides often involves the disruption of essential cellular processes in microorganisms. The specific structure of 4,5-dihydro-2,4,4-trimethylthiazole would determine its spectrum of activity and its suitability for use as an in-can preservative for aqueous systems like adhesives and sealants, or as a fungicide in materials like coatings or plastics.
Analytical Standards and Reagents in Chemical Analysis
Extensive searches of chemical databases, scientific literature, and commercial supplier catalogs did not yield any specific information regarding the use of Thiazole, 4,5-dihydro-2,4,4-trimethyl- as an analytical standard or reagent in chemical analysis. There are no readily available reference standards, and no documented applications of this specific isomer in analytical methodologies were found.
The preponderance of available data relates to other isomers, such as 2,4,5-trimethyl-4,5-dihydro-1,3-thiazole and the aromatic 2,4,5-trimethylthiazole, which are utilized in various analytical applications, including as flavor and fragrance standards. nih.govsigmaaldrich.comthegoodscentscompany.comchemimpex.com However, for the explicitly requested compound, Thiazole, 4,5-dihydro-2,4,4-trimethyl- , no research findings or data on its use in a reference capacity could be located.
Consequently, no data tables or detailed research findings on its application as an analytical standard or reagent can be provided.
Derivatives and Comparative Chemistry of Dihydrothiazoles
Synthesis and Characterization of Substituted 4,5-dihydro-2,4,4-trimethylthiazole Derivatives
The synthesis of substituted 4,5-dihydro-2,4,4-trimethylthiazole derivatives, while not as extensively documented as other thiazoline (B8809763) isomers, can be achieved through established synthetic routes for 2-thiazolines. A primary method involves the condensation of 2-amino-2-methyl-1-propanethiol with appropriate nitriles or carboxylic acid derivatives. The gem-dimethyl group at the 4-position of the thiazoline ring is a key structural feature introduced by this specific amino thiol precursor.
Derivatives can be prepared by varying the substituent at the 2-position. For instance, reacting 2-amino-2-methyl-1-propanethiol with a range of substituted benzonitriles can yield a series of 2-aryl-4,5-dihydro-4,4-dimethylthiazoles. Characterization of these derivatives relies on a combination of spectroscopic techniques.
Spectroscopic Characterization Data for 2-Aryl-4,5-dihydrothiazole Analogues
| Derivative | 1H-NMR (CDCl3, δ ppm) | 13C-NMR (CDCl3, δ ppm) | ESI-MS (m/z) |
| (S)-2-Phenyl-4-methoxycarbonyl-4,5-dihydrothiazole | 7.87 (d, J = 7.6 Hz, 2H), 7.50–7.40 (m, 3H), 5.30 (t, J = 9.1 Hz, 1H), 3.84 (s, 3 H), 3.73 (dd, J = 8.8, 11.0 Hz, 1H), 3.67–3.62 (m, 1H) | 171.3, 171.0, 132.6, 131.7, 128.6 × 2, 128.5 × 2, 78.5, 52.7, 35.3 | [M + H]+: 222.05 |
| (S)-2-(4′-Bromophenyl)-4-methoxycarbonyl-4,5-dihydrothiazole | 7.74–7.73 (m, 2H), 7.56–7.54 (m, 2H), 5.27 (t, J = 9.1 Hz, 1H), 3.84 (s, 3H), 3.74 (dd, J = 8.8, 11.0 Hz, 1H), 3.66 (dd, J = 9.5, 11.0 Hz, 1H) | 171.1, 169.9, 131.7 × 2, 131.5, 130.0 × 2, 126.3, 78.5, 52.8, 35.6 | [M + H]+: 299.96:301.96 |
| (R)-2-(2′-Fluorophenyl)-4-methoxycarbonyl-4,5-dihydrothiazole | 7.95–7.92 (m, 1H), 7.47–7.42 (m, 1H), 7.20–7.11 (m, 2H), 5.25 (t, J = 9.3 Hz, 1H), 3.84 (s, 3H), 3.74–3.62 (m, 2H) | 171.2, 165.9 (d, J=5.04 Hz), 160.6 (d, J=255.78 Hz), 133.0 (d, J=8.82 Hz), 130.7 (d, J=2.52 Hz), 124.1 (d, J=2.52 Hz), 120.7 (d, J=10.08 Hz), 116.3 (d, J=22.68 Hz), 77.2, 52.8, 35.3 (d, J=3.78 Hz) | [M + H]+: 240.04 |
Note: The data presented is for 2-aryl-4,5-dihydrothiazole analogues and serves as a representative example of the characterization of this class of compounds. Specific data for 2,4,4-trimethyl derivatives would follow similar patterns. nih.gov
Infrared (IR) spectroscopy is also a valuable tool for characterizing these compounds. The NIST Chemistry WebBook provides an IR spectrum for 2,4,4-trimethyl-4,5-dihydro-1,3-thiazole, which would serve as a reference for its derivatives. nist.gov
Comparative Analysis with Other Dihydrothiazole and Thiazoline Isomers
4,5-dihydro-2,4,4-trimethylthiazole is one of several structural isomers with the molecular formula C₆H₁₁NS. A comparative analysis with its isomers, such as 2,4,5-trimethyl-4,5-dihydrothiazole (B3425398) and 2,2,4-trimethyl-5H-1,3-thiazole, reveals significant differences in their physical and chemical properties due to the varied placement of the methyl groups and the double bond within the dihydrothiazole ring.
The position of the substituents affects the molecule's polarity, boiling point, and density. For instance, a comparison between 2,4,4-trimethyl-4,5-dihydrothiazole and its isomer 2,4,5-trimethyl-4,5-dihydrothiazole highlights these differences. The distinct arrangement of the methyl groups leads to variations in intermolecular forces, resulting in different physical properties.
Spectroscopic distinctions are also prominent among these isomers. In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the ring protons are highly dependent on their substitution and stereochemistry. For 4,5-dihydro-2,4,4-trimethylthiazole, the absence of a proton at the C4 position simplifies the spectrum in that region, while the gem-dimethyl groups would appear as a characteristic singlet. In contrast, isomers with a proton at C4 would exhibit more complex splitting patterns. Similarly, ¹³C NMR chemical shifts of the ring carbons are indicative of the substitution pattern.
The reactivity of these isomers also differs. The position of the double bond in the thiazoline ring (e.g., Δ²-thiazoline vs. Δ³-thiazoline) dictates its susceptibility to different types of chemical reactions.
Structure-Reactivity Relationships within Dihydrothiazole Classes
The reactivity of the dihydrothiazole ring is largely centered around the C=N imine bond and the adjacent sulfur and nitrogen heteroatoms. The presence of a gem-dimethyl group at the C4 position in 4,5-dihydro-2,4,4-trimethylthiazole significantly influences its reactivity compared to its non-gem-disubstituted counterparts.
The gem-dimethyl group can exert a steric effect, potentially hindering the approach of reagents to the C4 and C5 positions of the ring. This steric hindrance can affect the rates and outcomes of reactions involving these positions. Furthermore, the gem-dimethyl group can influence the conformational flexibility of the dihydrothiazole ring.
The C=N bond in 2-thiazolines is susceptible to cycloaddition reactions. For instance, thiazolines can participate in [2+2] photocycloaddition reactions to form cyclobutane-fused systems. nih.gov The reactivity of the imine bond can also be exploited in reactions with various electrophiles after deprotonation at the C2-substituent. nih.gov
Integration of Dihydrothiazole Units into Fused Heterocyclic Ring Systems
Dihydrothiazole units, including the 4,5-dihydro-2,4,4-trimethylthiazole scaffold, can serve as valuable synthons for the construction of more complex, fused heterocyclic ring systems. The inherent reactivity of the dihydrothiazole ring provides multiple avenues for annulation reactions.
One common strategy involves the use of bifunctional reagents that can react with two sites on the dihydrothiazole molecule to form a new ring. For example, the nitrogen and sulfur atoms can act as nucleophiles in reactions with appropriate electrophiles to build a fused ring.
Another approach involves the functionalization of the dihydrothiazole ring, followed by intramolecular cyclization. For instance, a substituent at the C2 position can be elaborated with a functional group that can then react with a position on the dihydrothiazole ring or a fused aromatic ring to form a new heterocyclic system.
Examples in the literature demonstrate the synthesis of pyrazolo[3,4-d]thiazoles and pyrazolo[4,3-d]thiazoles through the annulation of a pyrazole (B372694) ring onto a thiazole (B1198619) or thiazine (B8601807) ring, and vice versa. osi.lv While these examples may not directly involve 4,5-dihydro-2,4,4-trimethylthiazole, the general synthetic strategies are applicable. The synthesis of thiazolo[4,5-g]quinazolines and their regioisomers also highlights the utility of thiazole derivatives in constructing fused systems. researchgate.net
The development of one-pot, multi-component reactions provides an efficient means to construct fused heterocyclic systems incorporating a dihydrothiazole unit. These reactions often proceed through the in-situ generation of reactive intermediates that undergo subsequent cyclization reactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 4,5-dihydro-2,4,4-trimethylthiazole, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves two steps: (1) constructing the dihydrothiazole ring via cyclization of thiourea derivatives with α-halo carbonyl compounds (e.g., ethyl 2-bromoacetate) under basic conditions, and (2) subsequent methylation using methyl halides or dimethyl sulfate. Key parameters include temperature control (50–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., triethylamine). Purification often involves column chromatography or recrystallization .
- Yield Optimization : Excess methylating agents and extended reaction times (8–12 hours) improve methylation efficiency. Impurities from incomplete cyclization can reduce yields; monitoring via TLC or HPLC is critical .
Q. Which spectroscopic techniques are most reliable for structural characterization of 4,5-dihydro-2,4,4-trimethylthiazole?
- 1H/13C NMR : Assigns methyl groups (δ 1.2–1.5 ppm for CH3) and dihydrothiazole protons (δ 3.0–4.0 ppm for CH2). The sulfur and nitrogen atoms in the ring deshield adjacent protons .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 129 for C6H11NS) confirm molecular weight. Fragmentation patterns (e.g., loss of methyl groups) validate substitution sites .
- IR Spectroscopy : C-S stretching (600–700 cm⁻¹) and N-H bending (if amino derivatives exist) are diagnostic .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., GC-MS retention indices) across studies?
- Cross-Validation : Compare data with NIST Standard Reference Database entries (e.g., CAS 13623-11-5 for trimethylthiazole isomers). Use high-resolution MS (HR-MS) to distinguish isomers with identical nominal masses .
- Advanced NMR : 2D techniques (COSY, HSQC) clarify proton-proton coupling and carbon-proton correlations. For example, dihydrothiazole CH2 groups show distinct NOE interactions with adjacent methyl groups .
Q. What experimental strategies are used to evaluate the biological activity of 4,5-dihydro-2,4,4-trimethylthiazole derivatives?
- Anticancer Assays : Test derivatives against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. For example, pyrano[2,3-d]thiazole derivatives show IC50 values <10 µM against breast cancer cells .
- Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V staining) and cell cycle arrest (propidium iodide). Molecular docking predicts interactions with targets like tubulin or kinases .
Q. How can structural isomers (e.g., 2,4,4- vs. 2,4,5-trimethylthiazole) be differentiated analytically?
- Chromatography : Reverse-phase HPLC with C18 columns separates isomers based on hydrophobicity. Retention times vary due to methyl group positioning .
- X-ray Crystallography : Resolves spatial arrangements of methyl groups. For example, 2,4,4-trimethyl derivatives exhibit distinct unit cell parameters compared to 2,4,5-isomers .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the CAS registry numbers for trimethylthiazole derivatives?
- Root Cause : Isomeric variations (e.g., 4,5-dihydro-2,4,4-trimethylthiazole [CAS 4145-94-2] vs. 2,4,5-trimethylthiazole [CAS 13623-11-5]) are often mislabeled in commercial databases.
- Resolution : Cross-reference IUPAC names, InChIKeys (e.g., HZRZMHNRCSIQFT for 2,4,4-trimethyl), and spectral libraries. Use authoritative sources like NIST or PubChem .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
- Biological Testing : Include positive controls (e.g., cisplatin for anticancer assays) and validate results across multiple cell lines to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
